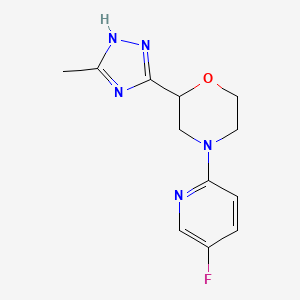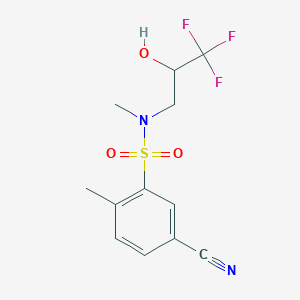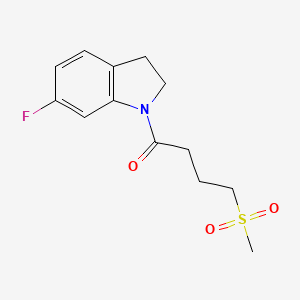![molecular formula C14H17F3N2O3 B7059798 3-[4-Hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7059798.png)
3-[4-Hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-1-methylpyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-1-methylpyridin-2-one is a complex organic compound with a unique structure that includes a trifluoromethyl group, an azepane ring, and a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-1-methylpyridin-2-one typically involves multiple steps, starting from commercially available precursorsThe final step often includes the coupling of the azepane derivative with a pyridinone precursor under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-Hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-1-methylpyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
3-[4-Hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-1-methylpyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[4-Hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-1-methylpyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the azepane ring provides structural stability. The pyridinone moiety may participate in hydrogen bonding or π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-Hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-1-methylpyridin-2-one
- 3-[4-Hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-1-ethylpyridin-2-one
- 3-[4-Hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-1-propylpyridin-2-one
Uniqueness
The unique combination of the trifluoromethyl group, azepane ring, and pyridinone moiety in this compound provides it with distinct chemical and physical properties. These properties include enhanced stability, specific binding affinity to molecular targets, and potential bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[4-hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c1-18-7-2-4-10(11(18)20)12(21)19-8-3-5-13(22,6-9-19)14(15,16)17/h2,4,7,22H,3,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMDNTJEPODXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCCC(CC2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N,2-dimethyl-5-sulfamoylfuran-3-carboxamide](/img/structure/B7059728.png)
![1-methylsulfonyl-4-[2-(trifluoromethyl)pyridin-4-yl]-3,5-dihydro-2H-1,4-benzodiazepine](/img/structure/B7059735.png)
![4-[4-(2-Methoxyethyl)-3-oxopiperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7059745.png)
![1-(1-Ethylpyrazol-4-yl)sulfonyl-4-[1-(3-fluorophenyl)ethyl]piperazine](/img/structure/B7059746.png)
![5-bromo-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine](/img/structure/B7059747.png)

![Methyl 2-[2-(5-carbamoyl-2-piperidin-1-ylanilino)-2-oxoethyl]benzoate](/img/structure/B7059766.png)

![N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-3,5-dimethylbenzamide](/img/structure/B7059788.png)
![2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-4-carbonitrile](/img/structure/B7059790.png)
![6-(3,4a,5,7,8,8a-hexahydro-2H-pyrano[4,3-b][1,4]oxazine-4-carbonyl)-2-(4-fluorophenyl)pyridazine-3,5-dione;hydrochloride](/img/structure/B7059809.png)
![2-(4-Bromopyrazol-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]ethanone](/img/structure/B7059818.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one](/img/structure/B7059824.png)
